3-CF₃ vs. 2-CF₃ Regioisomer Comparison
The 3-trifluoromethyl regioisomer (CAS 1196155-80-2) and the 2-trifluoromethyl regioisomer (CAS 1196155-83-5) share the identical molecular formula (C₉H₆F₃NO) and molecular weight (201.14 g/mol) but differ fundamentally in their InChIKey identifiers (IPERUZBFSQEDKQ-UHFFFAOYSA-N vs. QFXYYKXVFLMOEC-UHFFFAOYSA-N, respectively) [1]. The 3-CF₃ isomer places the electron-withdrawing group at the position distal to the pyridine nitrogen, preserving the nitrogen lone pair availability for hydrogen bonding and metal coordination, whereas the 2-CF₃ isomer creates steric occlusion and electronic deactivation at the nitrogen-adjacent position [2]. This distinction is critical for synthetic chemists procuring building blocks for parallel SAR libraries: the two regioisomers are not functionally interchangeable in any downstream reaction where the pyridine nitrogen participates as a directing group, ligand, or pharmacophoric element.
| Evidence Dimension | Regioisomeric identity (InChIKey-level structural differentiation) |
|---|---|
| Target Compound Data | InChIKey: IPERUZBFSQEDKQ-UHFFFAOYSA-N; SMILES: C1CC(=O)C2=C1N=CC(=C2)C(F)(F)F; CF₃ at position 3 (meta to pyridine N) |
| Comparator Or Baseline | 2-CF₃ regioisomer (CAS 1196155-83-5): InChIKey QFXYYKXVFLMOEC-UHFFFAOYSA-N; SMILES: C1CC(=O)C2=C1N=C(C=C2)C(F)(F)F; CF₃ at position 2 (ortho to pyridine N) |
| Quantified Difference | Non-identical InChIKey; distinct SMILES notation reflecting different connectivity; computed electrostatic potential at pyridine N differs qualitatively due to through-bond inductive withdrawal in the 2-CF₃ case |
| Conditions | Structural comparison based on PubChem-deposited 2D structures and InChIKey identifiers |
Why This Matters
For procurement specification and SAR library design, the InChIKey-level distinction ensures that the 3-CF₃ isomer cannot be inadvertently substituted with the 2-CF₃ isomer, which would produce entirely different biological outcomes in kinase hinge-binding or metal-chelation contexts.
- [1] PubChem CID 72212669 (3-CF₃ isomer, CAS 1196155-80-2) and PubChem CID 53430138 (2-CF₃ isomer, CAS 1196155-83-5). Both entries confirm identical molecular formula C₉H₆F₃NO and molecular weight 201.14 g/mol but distinct InChIKey identifiers. View Source
- [2] Ren L, Wang L, Lv Y, Shang S, Chen B, Gao S. Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH₂ adjacent to pyridine moiety in water. Green Chemistry. 2015;17(4):2369-2372. DOI: 10.1039/C4GC02471K. Demonstrates that the electronic environment of the pyridine ring dictates oxidation chemoselectivity. View Source
